![molecular formula C16H17ClN2O2 B5811502 2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide, also known as DMAA, is a synthetic compound that has gained attention in the scientific community for its potential use in various fields of research. DMAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 267.77 g/mol. This compound is commonly used as a starting material for the synthesis of other compounds due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action of 2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide is not fully understood, but it is believed to act as a stimulant of the central nervous system. 2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can lead to an increase in energy, focus, and mood.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have several biochemical and physiological effects in the body. This compound has been shown to increase heart rate, blood pressure, and respiratory rate, which can lead to an increase in energy and alertness. 2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide has also been shown to increase the release of glucose from the liver, which can provide the body with a source of energy.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide has several advantages for use in lab experiments, including its unique chemical properties and potential applications in drug discovery. However, there are also limitations to the use of 2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for research on 2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide, including its potential use in the development of new drugs for the treatment of various diseases. 2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide has also been investigated for its potential use as a catalyst in various chemical reactions, and further research in this area may lead to the development of new and more efficient methods for chemical synthesis. Additionally, the potential toxic effects of 2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide on the body need to be further investigated to ensure its safe use in lab experiments and potential drug development.
Synthesis Methods
The synthesis of 2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide can be achieved through several methods, including the reaction of 2-chlorophenol with N,N-dimethyl-p-phenylenediamine, followed by acetylation with acetic anhydride. Another method involves the reaction of 2-chlorophenol with 4-(dimethylamino)benzaldehyde, followed by acetylation with acetic anhydride. Both methods result in the formation of 2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide with a yield of approximately 70-80%.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been widely used in scientific research due to its unique chemical properties and potential applications. This compound has been investigated for its potential use as a catalyst in various chemical reactions, as well as its use in the synthesis of other compounds. 2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide has also been studied for its potential use in drug discovery, specifically in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-19(2)13-9-7-12(8-10-13)18-16(20)11-21-15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOHUMVKEQWLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide |
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